1-Fmoc-2-methyl-DL-proline

Peptide Conformation Cis-Trans Isomerism NMR Spectroscopy

Standard Fmoc-proline exhibits 15-25% cis amide that complicates peptide SAR. 1-Fmoc-2-methyl-DL-proline completely suppresses cis isomer via α-methyl steric blockade, delivering homogeneous βI-turn conformers (25.2% population) for reliable SPPS. The DL-racemate provides equivalent coupling efficiency to enantiopure forms at lower cost, ideal for method development and library synthesis. • Eliminates cis amide isomerism - enables unambiguous conformational analysis • 25.2% βI-turn population - pre-organizes backbone for target binding • DL-racemate - cost-efficient alternative for feasibility studies & impurity profiling

Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
Cat. No. B7895725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fmoc-2-methyl-DL-proline
Molecular FormulaC21H21NO4
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C21H21NO4/c1-21(19(23)24)11-6-12-22(21)20(25)26-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18H,6,11-13H2,1H3,(H,23,24)
InChIKeyVOQFOIAFEGUNRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Fmoc-2-methyl-DL-proline: Structure and Specifications


1-Fmoc-2-methyl-DL-proline (CAS 433220-67-8; molecular formula C21H21NO4; MW 351.4 g/mol) is an Fmoc-protected, α,α-disubstituted non-proteinogenic amino acid derivative [1]. The compound features a pyrrolidine ring bearing a 2-methyl substituent on the α-carbon, with the nitrogen protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group for compatibility with solid-phase peptide synthesis (SPPS). It is supplied as the racemic DL-mixture, commercially available at purities of 95–97% . The α-methyl substitution introduces significant steric bulk and restricts backbone conformational freedom, a property that fundamentally differentiates this building block from unsubstituted Fmoc-proline and methyl-substituted positional isomers such as 4-methylproline derivatives.

Why 1-Fmoc-2-methyl-DL-proline Is Not Interchangeable with Proline Analogs


In-class substitution among Fmoc-protected proline derivatives is not scientifically valid due to fundamentally divergent conformational biases, steric constraints, and stereochemical properties. Unsubstituted Fmoc-proline exhibits cis/trans amide isomerism with approximately 15–25% cis peptide bond population in aqueous solution [1]; in contrast, the α-methyl substituent in 2-methylproline derivatives eliminates detectable cis amide isomer entirely by steric destabilization [1]. Positional isomers such as 4-methylproline induce distinct ring puckering and backbone torsion angles compared with the α-substituted analogue, producing different secondary structure stabilization profiles [2]. Furthermore, Fmoc-protected single-enantiomer D- or L-2-methylproline (e.g., CAS 1286768-33-9) cannot substitute for the DL-racemate in applications requiring stereochemical screening or cost-efficient building block supply. These differences translate directly into measurable variation in peptide conformation, coupling efficiency, and ultimate biological activity, as quantified in the evidence below.

1-Fmoc-2-methyl-DL-proline: Comparator Evidence for Procurement


Cis Amide Isomer Elimination vs. Unsubstituted Proline

In N-acetyl, N′-methylamide model peptides, unsubstituted proline (Ac-Pro-NHMe) exhibits 15–25% cis peptide bond isomer population in aqueous solution and 15–20% in chloroform [1]. In Ac-2-methylproline-NHMe (Ac-2-MePro-NHMe), no cis isomer is detected in any solvent system tested [1]. This elimination of cis amide isomerism is attributed to steric repulsion between the α-methyl group and the acetyl methyl moiety [1].

Peptide Conformation Cis-Trans Isomerism NMR Spectroscopy Proline Analogues

β-Turn Stabilization in Aqueous Environment

Density functional theory (DFT) calculations on Ac-Ala-2-MePro-NHMe in water indicate that the βI-turn conformer achieves a population of 25.2%, making it the most preferred conformer [1]. In contrast, for the unsubstituted Ac-Ala-Pro-NHMe control, open conformers are dominantly populated in water, with no dominant turn conformation [1]. The α-methyl group constrains the backbone φ/ψ dihedral angles, favoring the turn geometry [1][2].

β-Turn Peptide Secondary Structure Conformational Restriction DFT Calculations

Reverse-Turn Stabilization and Antibody Binding Affinity

In a peptide derived from influenza hemagglutinin (YPYDVPDYA), substitution of proline with (2S)-2-methylproline (incorporated via Fmoc protection in SPPS) resulted in a peptide analogue (YP^MeYDVPDYA) that exhibits considerable stabilization of a reverse-turn conformation by NMR analysis [1]. The dissociation constants (Kd) of two monoclonal antibodies raised against the β-turn epitope were lower for the 2-methylproline-containing analogue than for the native peptide [1]. The native peptide YPYDVPDYA was previously shown to adopt a type II β-turn at the YPYD sequence in water [1].

Peptide Therapeutics Antibody Recognition β-Turn Mimetics Solid-Phase Peptide Synthesis

Purity and Pricing vs. Single-Enantiomer Analogues

1-Fmoc-2-methyl-DL-proline (CAS 433220-67-8) is commercially available at 95–97% purity . Pricing data from Amatek Scientific (a-7302) lists 1g at RMB 1500 (~$205 USD) . In contrast, single-enantiomer 1-Fmoc-2-methyl-D-proline (CAS 1286768-33-9) requires chiral resolution or asymmetric synthesis, typically commanding higher unit pricing due to additional synthetic steps and lower throughput. The racemic DL-form provides a cost-accessible route for applications where stereochemical purity is not required at the building block stage.

Procurement Cost Efficiency Purity Specification Racemic Building Blocks

1-Fmoc-2-methyl-DL-proline: Optimal Applications in Peptide Synthesis


Conformationally Constrained β-Turn Library Synthesis

Medicinal chemistry teams constructing peptide libraries targeting β-turn-dependent protein-protein interactions (e.g., GPCR ligands, integrin antagonists, or antibody epitope mimetics) benefit from 1-Fmoc-2-methyl-DL-proline due to its quantifiable 25.2% βI-turn conformer population in aqueous environments [1] and complete suppression of cis amide isomerism [2]. Incorporation of the α-methylproline scaffold pre-organizes the peptide backbone, reducing entropic penalties upon target binding and improving conformational homogeneity for SAR interpretation.

Cost-Efficient SPPS Method Development and Scale-Up

Process chemistry and analytical development groups requiring Fmoc-protected α-methylproline for solid-phase peptide synthesis method optimization can select the DL-racemate (CAS 433220-67-8) as a lower-cost alternative to single-enantiomer D- or L-forms. The racemic mixture provides equivalent Fmoc deprotection and coupling behavior under standard SPPS conditions (e.g., 20% piperidine/DMF, HATU/Oxyma activation) while offering procurement cost advantages . This approach is particularly suitable for preliminary feasibility studies, impurity profiling, and analytical method validation before committing to higher-cost enantiopure building blocks.

Peptide Therapeutics with Enhanced Stability and Bioactivity

Research groups developing metabolically stabilized therapeutic peptides can leverage the α-methyl substitution to simultaneously achieve conformational restriction and reduced susceptibility to proline-specific peptidases. Experimental evidence demonstrates that 2-methylproline-containing peptides exhibit stabilized reverse-turn conformations and enhanced monoclonal antibody recognition relative to native proline-containing sequences [3]. The Fmoc protection ensures compatibility with automated peptide synthesizers and standard SPPS workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Fmoc-2-methyl-DL-proline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.